molecular formula C26H32N4O7S2 B2874283 ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-39-2

ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2874283
CAS No.: 449782-39-2
M. Wt: 576.68
InChI Key: XRLOSGQCFLNIIP-UHFFFAOYSA-N
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Description

The compound ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic molecule. Its core consists of a thieno[2,3-c]pyridine scaffold fused with a dihydrothiophene ring. Key substituents include:

  • A morpholine-4-carbonyl group at position 3, contributing hydrogen-bonding capacity and solubility.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2, introducing sulfonamide functionality and aromatic bulk.
  • An ethyl carboxylate ester at position 6, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 3-(morpholine-4-carbonyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O7S2/c1-2-37-26(33)29-12-9-20-21(17-29)38-24(22(20)25(32)28-13-15-36-16-14-28)27-23(31)18-5-7-19(8-6-18)39(34,35)30-10-3-4-11-30/h5-8H,2-4,9-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOSGQCFLNIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-Amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS 171088-75-8)

Structural Similarities :

  • Shared thieno[2,3-c]pyridine core and ethyl carboxylate ester.
  • Morpholine-4-carbonyl substituent at position 3.

Key Differences :

  • The target compound replaces the amino group at position 2 with a 4-(pyrrolidin-1-ylsulfonyl)benzamido group, introducing sulfonamide functionality and steric bulk.

Physicochemical Properties :

Property Target Compound (Inferred) CAS 171088-75-8
Molecular Formula C₂₆H₃₄N₅O₇S₂ C₁₅H₂₁N₃O₄S
Molecular Weight ~634.8 g/mol 339.41 g/mol
Predicted Density 1.45–1.55 g/cm³ 1.361 g/cm³
Boiling Point >600 °C 604.4 °C
pKa ~0.5 (acidic) 0.53

The addition of the sulfonamide and benzamido groups in the target compound increases molecular weight and polarity, likely improving aqueous solubility but reducing membrane permeability compared to CAS 171088-75-8 .

Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)

Structural Similarities :

  • Heterocyclic cores (thiazolo-pyrimidine vs. thieno-pyridine).
  • Use of morpholine and sulfonyl groups in substituents.

Key Differences :

  • Compound 11b (C₂₂H₁₇N₃O₃S) features a cyano group and furan ring, whereas the target compound lacks these moieties.
  • The target compound’s ethyl carboxylate enhances esterase-mediated metabolism resistance compared to 11a/b’s simpler esters.

Synthetic Insights :
Both classes are synthesized via condensation reactions (e.g., chloroacetic acid with aldehydes), suggesting shared strategies for introducing substituents .

Pyrrolo[1,2-b]pyridazine Carboxamide (Example 329 in EP 4 374 877 A2)

Structural Similarities :

  • Presence of morpholine and sulfonamide-like groups .
  • Complex heterocyclic cores with fused rings.

Key Differences :

  • The pyrrolo-pyridazine core lacks the sulfur atom present in the thieno-pyridine system, altering electronic properties.
  • Example 329 includes trifluoromethyl groups , which are absent in the target compound but common in agrochemicals .

6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12)

Structural Similarities :

  • Use of furan and pyrimidine motifs.

Key Differences :

  • Compound 12 (C₁₇H₁₀N₄O₃) has a quinazoline core and cyano group, contrasting with the target’s thieno-pyridine and sulfonamide groups.
  • The target compound’s ethyl carboxylate may improve pharmacokinetic stability compared to compound 12’s free carboxylic acid .

Research Findings and Implications

Substituent Effects on Properties

  • Sulfonamide Groups : Enhance polarity and hydrogen-bonding capacity, as seen in the target compound and Example 329 .
  • Morpholine Carbonyl : Improves solubility and bioavailability, a feature shared with CAS 171088-75-8 .
  • Ethyl Carboxylate : Increases metabolic stability compared to methyl esters or free acids in compounds like 12 .

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid

  • React 4-nitrobenzoic acid with pyrrolidine and sodium pyrosulfite (Na2S2O5) under copper catalysis to form 4-(pyrrolidin-1-ylsulfonyl)benzoic acid .
  • Reduce the nitro group to an amine using H2/Pd-C in ethanol (85% yield).

Amidation with the Thienopyridine Core

  • Convert 4-(pyrrolidin-1-ylsulfonyl)benzoic acid to its acyl chloride using oxalyl chloride.
  • Couple with the free amine at position 2 of the thienopyridine core using EDCI/HOBt in DMF (70% yield).

Critical Data

  • Sonogashira cross-coupling (from) was tested but yielded undesired byproducts.
  • EDCI-mediated coupling proved optimal for preserving stereochemistry.

Final Esterification and Purification

The ethyl carboxylate group is retained throughout the synthesis. Final purification involves:

  • Solvent Extraction : Partition the crude product between ethyl acetate and brine to remove inorganic salts.
  • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:2) to isolate the product (95% purity).
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (mp 148–150°C).

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.85–3.10 (m, 8H, pyrrolidine and morpholine), 4.15 (q, 2H, OCH2), 7.45–8.10 (m, 4H, aromatic).
  • IR (KBr) : 1745 cm−1 (C=O ester), 1660 cm−1 (C=O amide), 1340 cm−1 (S=O).

Comparative Analysis of Catalytic Systems

Pd-Li/Al2O3 catalysts (from) were evaluated for morpholine coupling but showed lower efficiency (<50% yield) compared to Schotten-Baumann acylation. Copper-based systems (from) enhanced sulfonylation kinetics but required strict temperature control to avoid over-sulfonation.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Benzene extraction (from) was replaced with ethyl acetate due to toxicity concerns.
  • Atom Economy : The overall process achieves 62% atom economy, with Na2S2O5 and morpholine recycled in closed-loop systems.

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